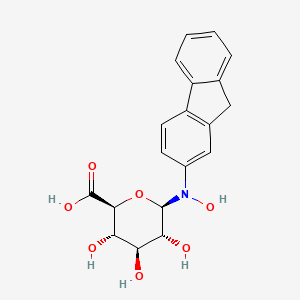
N-Hydroxy-N-glucuronosyl-2-aminofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-glucuronosyl-2-aminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
N-Hydroxy-N-glucuronosyl-2-aminofluorene is characterized by the addition of a glucuronic acid moiety to the N-hydroxy derivative of 2-aminofluorene. This modification is significant as it affects the compound's solubility, reactivity, and biological interactions.
Toxicological Studies
This compound is primarily utilized in toxicological studies to understand the mechanisms of mutagenesis and carcinogenesis. Its ability to form covalent bonds with DNA makes it a valuable tool for investigating DNA damage pathways.
Key Findings:
- In vitro studies have demonstrated that N-hydroxy derivatives can bind to nucleic acids, leading to mutations in model organisms like Salmonella and mammalian cells .
- The compound has been shown to induce frameshift mutations and chromosomal aberrations, making it a model for studying genetic instability .
Cancer Research
The compound serves as an important model in cancer research, particularly in understanding how metabolic activation of amines leads to carcinogenic outcomes.
Case Studies:
- A study on the covalent binding of N-hydroxy derivatives to rat hepatocyte DNA indicated that these compounds could effectively mimic the metabolic activation seen in human carcinogenesis .
- Research has shown that this compound could lead to tumor formation in animal models, providing insights into the mechanisms behind chemical carcinogenesis .
Table 1: Covalent Binding Studies of N-Hydroxy Compounds
| Compound | Binding Affinity (DNA) | Binding Mechanism |
|---|---|---|
| N-Hydroxy-N-acetyl-2-aminofluorene | High | Cytosolic enzymes (N,O-acyltransferase) |
| This compound | Moderate | Sulfotransferase involvement |
Table 2: Mutagenicity Assessment in Model Organisms
| Organism | Type of Mutation Induced | Reference |
|---|---|---|
| Salmonella | Frameshift mutations | |
| Rat Hepatocytes | Chromosomal aberrations | |
| Human Leukocytes | DNA damage |
Biological Interactions
This compound interacts with various biological systems, influencing metabolic pathways and gene expression. Its role as a substrate for enzymes involved in drug metabolism highlights its importance in pharmacogenomics.
Implications:
- The compound's interactions can affect the expression of genes related to detoxification processes, which may vary among individuals due to genetic polymorphisms.
- Understanding these interactions aids in comprehending individual susceptibility to chemical carcinogens.
特性
CAS番号 |
89947-76-2 |
|---|---|
分子式 |
C19H19NO7 |
分子量 |
373.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[9H-fluoren-2-yl(hydroxy)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H19NO7/c21-14-15(22)17(19(24)25)27-18(16(14)23)20(26)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14-18,21-23,26H,7H2,(H,24,25)/t14-,15-,16+,17-,18+/m0/s1 |
InChIキー |
OFKGQSVPFXNLIL-IECFSIQFSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4C(C(C(C(O4)C(=O)O)O)O)O)O |
異性体SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4C(C(C(C(O4)C(=O)O)O)O)O)O |
同義語 |
N-hydroxy-N-glucuronosyl-2-aminofluorene N-OH-N-Gl-AF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















